molecular formula C6H8N2O B047506 (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 196862-45-0

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Cat. No.: B047506
CAS No.: 196862-45-0
M. Wt: 124.14 g/mol
InChI Key: OLXNUSXUUWAEGE-RXMQYKEDSA-N
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Description

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXNUSXUUWAEGE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196862-45-0
Record name (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
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